molecular formula C20H15N3O3S2 B2411368 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide CAS No. 886959-99-5

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide

Cat. No.: B2411368
CAS No.: 886959-99-5
M. Wt: 409.48
InChI Key: FANFFUMMTGCWEZ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide is a specialized research chemical designed for investigative applications in neuroscience and medicinal chemistry. This compound is of significant interest in early-stage research for its potential as a modulator of neuronal signaling pathways. Based on its structural core, which incorporates a benzothiazole moiety linked to a nitrobenzamide group, this reagent is positioned for exploration as a neuronal nitric oxide synthase (nNOS) inhibitor . Compounds with this mechanism are valuable for studying the role of nitric oxide in neurological disorders, offering a research tool for probing the neurochemical mechanisms underlying conditions such as Parkinson's disease . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been functionally characterized as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily . These antagonists serve as crucial pharmacological tools for elucidating the physiological functions of this poorly understood receptor, which is activated by zinc and protons . Researchers can utilize this compound to study state-dependent channel inhibition and allosteric modulation within pentameric ligand-gated ion channels, advancing fundamental knowledge of channel biophysics and signaling.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-11-12(2)27-20(17(11)19-21-14-8-4-6-10-16(14)28-19)22-18(24)13-7-3-5-9-15(13)23(25)26/h3-10H,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANFFUMMTGCWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide can be compared with other benzothiazole and thiophene derivatives. Similar compounds include:

  • N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
  • 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-nitrobenzamide

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide is a synthetic organic compound notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole ring
  • Thiophene ring
  • Nitrobenzamide group

Molecular Characteristics

PropertyData
IUPAC NameThis compound
Molecular FormulaC20H15N3O3S2
Molecular Weight385.47 g/mol
SolubilitySoluble in organic solvents; insoluble in water

Biological Activities

This compound exhibits several biological activities:

1. Anticancer Activity

  • Studies indicate that this compound has significant antiproliferative effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death.
  • In vitro studies have demonstrated its effectiveness against non-small cell lung carcinoma (NSCLC) and ovarian cancer cells, highlighting its potential as a chemotherapeutic agent.

2. Antimicrobial Properties

  • The compound displays antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
  • Research has shown that it can inhibit the growth of resistant strains of bacteria, making it a candidate for further development in treating infections.

3. Anti-inflammatory Effects

  • This compound has been observed to reduce inflammation in various animal models. It modulates inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in the inflammatory response.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell damage and death.

Case Study 1: Anticancer Efficacy

A study conducted on NSCLC cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanisms involved included upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 16 µg/mL. This suggests strong potential for use in treating bacterial infections, especially those caused by resistant strains.

Q & A

Q. What are the standard synthetic routes for preparing N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide?

The synthesis typically involves:

  • Step 1: Cyclization of 2-aminobenzenethiol with a ketone/aldehyde to form the benzothiazole core .
  • Step 2: Functionalization of the thiophene ring via electrophilic substitution to introduce dimethyl groups .
  • Step 3: Coupling the thiophene-benzothiazole intermediate with 2-nitrobenzoyl chloride using a base (e.g., pyridine) in anhydrous conditions . Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., nitrobenzamide protons at δ 8.2–8.5 ppm) and confirms regiochemistry .
  • IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

  • Antimicrobial Assays: Use broth microdilution (MIC determination) against S. aureus or E. coli .
  • Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
  • Enzyme Inhibition: Test against targets like PFOR (pyruvate:ferredoxin oxidoreductase) via UV-Vis kinetics .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved during structural elucidation?

  • Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguities in proton-carbon correlations, particularly in crowded aromatic regions .
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
  • Validate via X-ray crystallography using SHELXL for refinement, ensuring hydrogen bonding (e.g., N–H⋯O interactions) is accurately modeled .

Q. What strategies optimize regioselectivity in the nitrobenzamide coupling step?

  • Solvent Control: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and favor para-substitution .
  • Catalysis: Introduce Lewis acids (e.g., ZnCl₂) to direct electrophilic attack .
  • Temperature Modulation: Lower temperatures (0–5°C) reduce side reactions (e.g., ortho-isomer formation) .

Q. How can computational methods predict the compound’s reactivity in biological systems?

  • Docking Studies: Map interactions with enzymes (e.g., PFOR) using AutoDock Vina to identify key binding residues (e.g., His⁴⁵⁶, Asp³⁰²) .
  • MD Simulations: Simulate stability of ligand-receptor complexes over 100 ns to assess binding free energy (MM-PBSA) .
  • QSAR Models: Corolate substituent effects (e.g., nitro group electron-withdrawing capacity) with antimicrobial activity .

Q. What experimental designs address low yield in multi-step syntheses?

  • Flow Chemistry: Implement continuous flow systems to improve mixing and reduce side products in cyclization steps .
  • Microwave Assistance: Accelerate coupling reactions (e.g., 30 min vs. 12 hr) with controlled microwave irradiation .
  • In Situ Monitoring: Use FTIR probes to track intermediate formation and adjust reagent stoichiometry dynamically .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate Force Fields: Ensure docking parameters (e.g., partial charges) align with experimental conditions (pH, solvation) .
  • Validate via Mutagenesis: Engineer enzyme mutants (e.g., PFOR His⁴⁵⁶→Ala) to test predicted binding interactions .
  • Dose-Response Analysis: Confirm activity trends using multiple assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What methods confirm the absence of polymorphic forms in crystallized samples?

  • PXRD: Compare experimental diffractograms with simulated patterns from single-crystal data .
  • DSC/TGA: Identify thermal events (e.g., melting points, decomposition) unique to each polymorph .
  • Raman Spectroscopy: Detect lattice vibrations indicative of specific crystal packing arrangements .

Methodological Resources

  • Crystallography: SHELX suite (SHELXL for refinement, SHELXD for phase solving) .
  • Synthetic Protocols: One-pot catalyst-free reactions for thiazole ring formation , pyridine-mediated amide coupling .
  • Biological Assays: PFOR inhibition protocols , MTT cytotoxicity testing .

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